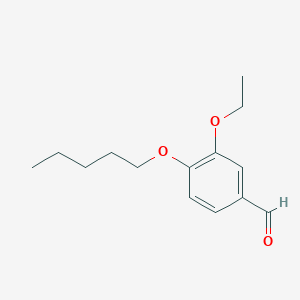

3-Ethoxy-4-pentyloxybenzaldehyde

Vue d'ensemble

Description

3-Ethoxy-4-pentyloxybenzaldehyde: is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is a solid at room temperature and is categorized under aldehydes . This compound is notable for its use in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-pentyloxybenzaldehyde typically involves the alkylation of 3-ethoxy-4-hydroxybenzaldehyde with 1-bromopentane in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Ethoxy-4-pentyloxybenzaldehyde can undergo oxidation reactions to form the corresponding .

Reduction: It can be reduced to the corresponding using reducing agents like or .

Substitution: The compound can participate in , particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are commonly used.

Substitution: Nucleophiles like or can be used under acidic or basic conditions.

Major Products:

Oxidation: 3-Ethoxy-4-pentyloxybenzoic acid.

Reduction: 3-Ethoxy-4-pentyloxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 3-ethoxy-4-pentyloxybenzaldehyde is in organic synthesis. It serves as a key intermediate in the preparation of various organic compounds, including:

- Functionalized Imidazolidinones : Research indicates that this aldehyde can be utilized in the synthesis of 4-functionalized imidazolidin-2-ones through reactions with amines and other nucleophiles. This application is significant for developing pharmaceuticals that target specific biological pathways .

- Coordination Polymers : Studies have shown that this compound can participate in the formation of coordination polymers, which have potential applications in materials science and nanotechnology .

Pharmaceutical Applications

The compound has been explored for its potential use in pharmaceutical formulations:

- Anti-inflammatory Properties : Research suggests that aromatic aldehydes, including this compound, may exhibit anti-inflammatory effects. These compounds can modulate inflammatory processes by affecting cytokine expression in dermal fibroblasts and keratinocytes, indicating their potential use in topical formulations aimed at treating skin conditions .

- Cosmetic Applications : The compound's properties make it a candidate for inclusion in cosmetic formulations aimed at improving skin health by reducing signs of aging and promoting skin repair mechanisms .

Material Science

In material science, this compound is investigated for its role in developing new materials with desirable properties:

- Polymer Chemistry : Its ability to act as a monomer or crosslinking agent allows for the creation of polymers with tailored functionalities. This application is crucial for developing advanced materials used in coatings, adhesives, and composites.

Case Study 1: Synthesis of Functionalized Compounds

In a study focusing on the synthesis of functionalized imidazolidinones using this compound, researchers demonstrated high yields (up to 85%) when reacting this aldehyde with various amines under optimized conditions. This highlights the compound's efficiency as a synthetic building block in medicinal chemistry .

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of aromatic aldehydes found that formulations containing this compound significantly reduced prostaglandin E2 expression in fibroblasts treated with inflammatory stimuli. This suggests its potential application in developing therapeutic agents for inflammatory skin diseases .

Mécanisme D'action

The mechanism of action of 3-Ethoxy-4-pentyloxybenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. The ethoxy and pentyloxy groups can influence the compound’s lipophilicity , affecting its interaction with biological membranes and proteins .

Comparaison Avec Des Composés Similaires

- 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde

- 2-(2-Hydroxyethoxy)benzaldehyde

- 4-(2-Phenylethoxy)benzaldehyde

Uniqueness: 3-Ethoxy-4-pentyloxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This makes it particularly useful in the synthesis of specialized organic compounds where specific reactivity is required.

Activité Biologique

3-Ethoxy-4-pentyloxybenzaldehyde is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an ethoxy group and a pentyloxy group attached to a benzaldehyde core, which may influence its interaction with biological systems.

The molecular formula of this compound is C13H18O3, and its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits distinct physical properties such as melting point and boiling point, which are critical for understanding its stability and reactivity in biological systems.

Biological Activity

Research has indicated that this compound demonstrates various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer effects, potentially through induction of apoptosis in cancer cells. Specific pathways influenced include the modulation of cell cycle regulators and apoptosis-related proteins.

- Anti-inflammatory Effects : There is evidence indicating that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus suggesting its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various aldehydes, including this compound, against common pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for breast cancer cells .

- Inflammation Model : In animal models of inflammation, administration of this compound led to a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes within pathogens or cancer cells.

- Cell Signaling Modulation : It can modulate signaling pathways related to inflammation and apoptosis, influencing cellular responses to stress or damage.

Data Summary

Propriétés

IUPAC Name |

3-ethoxy-4-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-3-5-6-9-17-13-8-7-12(11-15)10-14(13)16-4-2/h7-8,10-11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYLQWYSRDRNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428709 | |

| Record name | SBB016659 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79714-25-3 | |

| Record name | SBB016659 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.